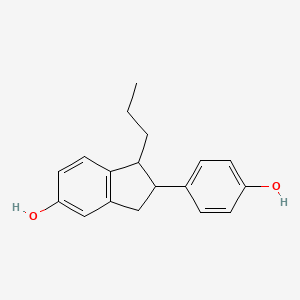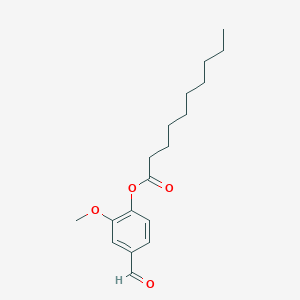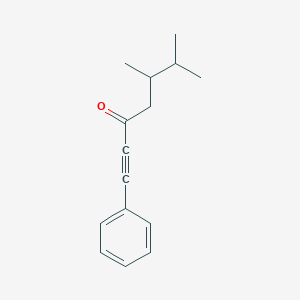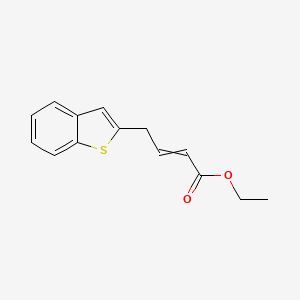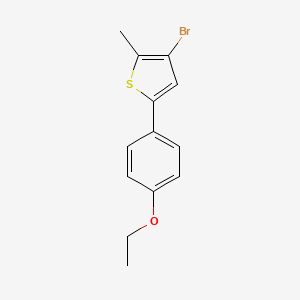
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions. The presence of bromine, ethoxyphenyl, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- typically involves the bromination of a thiophene derivative followed by the introduction of the ethoxyphenyl and methyl groups. One common method is the bromination of 2-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 3-bromo-2-methylthiophene can then undergo a Suzuki coupling reaction with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used to oxidize the thiophene ring.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or alkyne-substituted thiophene derivatives.
Applications De Recherche Scientifique
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene, 3-bromo-2-methyl-: Lacks the ethoxyphenyl group, making it less versatile in certain applications.
Thiophene, 3-bromo-5-phenyl-2-methyl-: Similar structure but without the ethoxy group, which may affect its reactivity and solubility.
Thiophene, 3-bromo-5-(4-methoxyphenyl)-2-methyl-: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties.
Uniqueness
Thiophene, 3-bromo-5-(4-ethoxyphenyl)-2-methyl- stands out due to the presence of the ethoxyphenyl group, which can enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound for diverse applications in organic synthesis, material science, and pharmaceuticals.
Propriétés
Numéro CAS |
861883-96-7 |
|---|---|
Formule moléculaire |
C13H13BrOS |
Poids moléculaire |
297.21 g/mol |
Nom IUPAC |
3-bromo-5-(4-ethoxyphenyl)-2-methylthiophene |
InChI |
InChI=1S/C13H13BrOS/c1-3-15-11-6-4-10(5-7-11)13-8-12(14)9(2)16-13/h4-8H,3H2,1-2H3 |
Clé InChI |
HMGASDDTIDJXTD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=CC(=C(S2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


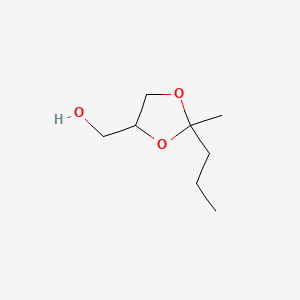

![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-4-heptylbenzamide](/img/structure/B14179335.png)

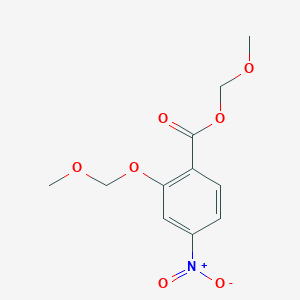
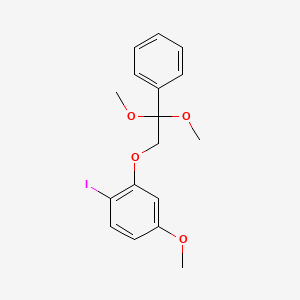
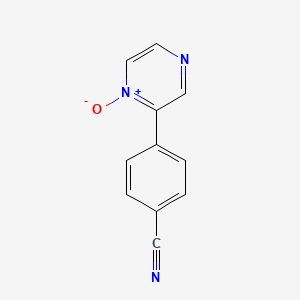
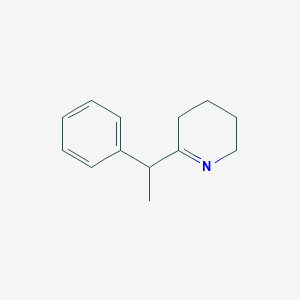
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)
